molecular formula C4H4O2 B3050859 3-Furanol CAS No. 29212-66-6

3-Furanol

Cat. No. B3050859
CAS RN: 29212-66-6
M. Wt: 84.07 g/mol
InChI Key: RNWIJLZQJSGBCU-UHFFFAOYSA-N
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Description

3-Furanol, also known as Furan-3-ol, is a chemical compound with the molecular formula C4H4O2 . It has an average mass of 84.073 Da and a mono-isotopic mass of 84.021126 Da .


Molecular Structure Analysis

The molecular structure of 3-Furanol consists of a five-membered ring containing an oxygen atom . The molecular weight is 88.1051 .


Physical And Chemical Properties Analysis

3-Furanol has an average mass of 84.073 Da and a mono-isotopic mass of 84.021126 Da . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis of Fluorescent Organic Dyes

3-Furanol derivatives, specifically 3(2H)-furanones, have been explored for the synthesis of novel fluorescent organic dyes. Researchers synthesized fluorophores based on a 3-furanone skeleton, demonstrating efficient solvatochromic properties, with their photophysical properties investigated through absorption and emission spectroscopy combined with quantum chemical calculations (Varghese et al., 2015).

2. Electron Impact Ionization Studies

Studies have been conducted on electron impact ionization of gas phase 3-furanol, particularly examining the ion formation and fragmentation patterns. This includes both experimental and theoretical approaches using techniques like crossed electron/neutral beams and quadrupole mass spectrometry (Milosavljević et al., 2010).

3. Antimicrobial Activity

Certain derivatives of 3-furanol, like 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol, have been synthesized and evaluated for their potential antimicrobial activity against various bacteria and fungi, highlighting their utility in medicinal chemistry (Kossakowski et al., 2009).

4. Synthesis of Furanone Derivatives

Furanone derivatives have been synthesized through various chemical processes, including electrophilic cyclization and rhodium-catalyzed cyclocarbonylation, showcasing the versatility of 3-furanol in organic synthesis (Just & Larock, 2008); (Fukuta et al., 2001).

5. Gold-Catalyzed Reactions

3-Furanol derivatives have been used in gold-catalyzed reactions to form 3(2H)-furanones via a domino pathway. This indicates their potential in advanced organic synthesis techniques (Hu et al., 2013).

6. Antifungal Applications

3-Furanol derivatives, such as those produced by Pseudomonas aureofaciens, have shown antifungal activity against various fungal pathogens, emphasizing their importance in biocontrol and antifungal applications (Paulitz et al., 2000).

7. HIV Protease Inhibitor Development

3-Furanol derivatives have been utilized in the synthesis of ligands for HIV protease inhibitors, demonstrating their significance in the development of antiviral drugs (Ghosh et al., 2004).

8. Cell-Adhesion Inhibition

3-Furanol derivatives have been incorporated into poly(vinyl alcohol) nanofibers for their antimicrobial and cell-adhesion inhibition properties, indicating their potential use in medical materials and coatings (Gule et al., 2013).

Safety and Hazards

3-Furanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure .

Future Directions

While specific future directions for 3-Furanol are not mentioned in the search results, there is ongoing research in the synthesis of furan compounds, which could potentially include 3-Furanol . Additionally, there is interest in the conversion of furfural into bio-chemicals, which could have implications for the use of 3-Furanol .

properties

IUPAC Name

furan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWIJLZQJSGBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183469
Record name 3-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furanol

CAS RN

29212-66-6
Record name 3-Furanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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